molecular formula C14H19NO B068229 1-Benzyl-3,3-dimethylpiperidin-4-one CAS No. 173186-91-9

1-Benzyl-3,3-dimethylpiperidin-4-one

Cat. No. B068229
Key on ui cas rn: 173186-91-9
M. Wt: 217.31 g/mol
InChI Key: YKQMBPQMCWGNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393957B2

Procedure details

1-Benzyl-4-piperidone (100 gm, 0.53 mol) diluted with 100 ml THF was added to a suspension of 60% NaH (42 g, 1.05 mol) in 700 ml THF at −10 to −5° C. The mixture was stirred for 1 hour and methyl iodide (150 gm, 1.06 mol) diluted in 50 ml THF was added, maintaining the temperature between −3 to −10° C. The resultant mixture was stirred. Ethyl acetate (800 ml) was added to the reaction mixture followed addition of 300 ml water. The organic layer was separated washed with 2×300 ml water and concentrated under vacuum to obtain a syrup. The syrup was triturated with 200 ml hexane. the mass was filtered at room temperature over celite and the filtrate concentrated to afford a 121 gm of crude compound. The crude compound upon high vacuum distillation afforded 85 g distillate. To the distillate (50 gm) was charged 50 ml of concentrated hydrochloric acid. The suspension was stirred for 15 minutes and hydrochloric acid was evaporated under vacuum to obtain a thick residue. Isopropanol (50 ml) was added to this residue and was evaporated under vacuum to obtain a solid. The solid was dissolved in 200 ml isopropanol under reflux and stirring, and cooled under stirring to effect crystallization. The crystalline solid was filtered under suction at 20-30° C. to give a white crystalline compound as hydrochloride salt of 1-benzyl-3,3-dimethyl-4-piperidone. The solid was dissolved in 100 ml water and made alkaline with aqueous ammonia solution to pH 10-11. Alkaline aqueous phase was extracted with 50 ml chloroform thrice. Combined organic extract was washed with water, dried over sodium sulfate and then evaporated under vacuum to afford 28 g (80%) compound as an oil.
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
42 g
Type
reactant
Reaction Step Six
Name
Quantity
700 mL
Type
reactant
Reaction Step Six
Quantity
150 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
50 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13]CC(=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH3:17]I.Cl.[CH2:20]1[CH2:24][O:23]C[CH2:21]1>C(O)(C)C.O.C(OCC)(=O)C>[CH2:1]([N:8]1[CH2:9][CH2:10][C:24](=[O:23])[C:20]([CH3:21])([CH3:17])[CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Quantity
42 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
700 mL
Type
reactant
Smiles
C1CCOC1
Step Seven
Name
Quantity
150 g
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Eight
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-6.5 (± 3.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2×300 ml water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a syrup
CUSTOM
Type
CUSTOM
Details
The syrup was triturated with 200 ml hexane
FILTRATION
Type
FILTRATION
Details
the mass was filtered at room temperature over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to afford a 121 gm of crude compound
DISTILLATION
Type
DISTILLATION
Details
The crude compound upon high vacuum distillation
CUSTOM
Type
CUSTOM
Details
afforded 85 g distillate
STIRRING
Type
STIRRING
Details
The suspension was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
hydrochloric acid was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a thick residue
CUSTOM
Type
CUSTOM
Details
was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a solid
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The crystalline solid was filtered under suction at 20-30° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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